molecular formula C13H17ClN6O2 B11487419 4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol

4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol

Cat. No.: B11487419
M. Wt: 324.76 g/mol
InChI Key: YKKBWMISAMXGRZ-FRKPEAEDSA-N
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Description

4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol is a complex organic compound that features a triazole ring, a phenol group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.

    Hydrazinylidene Formation: The triazole derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Phenol Substitution: The hydrazinylidene intermediate is then reacted with 2-chloro-6-ethoxyphenol under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical for the survival of pathogens or cancer cells.

    Pathways Involved: Inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol
  • 4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-methoxyphenol

Uniqueness

  • Structural Features : The presence of both the triazole ring and the phenol group with specific substituents.
  • Biological Activity : Potentially unique interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H17ClN6O2

Molecular Weight

324.76 g/mol

IUPAC Name

4-[(E)-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-chloro-6-ethoxyphenol

InChI

InChI=1S/C13H17ClN6O2/c1-3-11-17-19-13(20(11)15)18-16-7-8-5-9(14)12(21)10(6-8)22-4-2/h5-7,21H,3-4,15H2,1-2H3,(H,18,19)/b16-7+

InChI Key

YKKBWMISAMXGRZ-FRKPEAEDSA-N

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC(=C(C(=C2)Cl)O)OCC

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC(=C(C(=C2)Cl)O)OCC

Origin of Product

United States

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